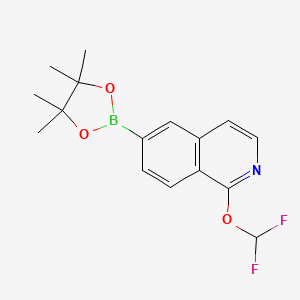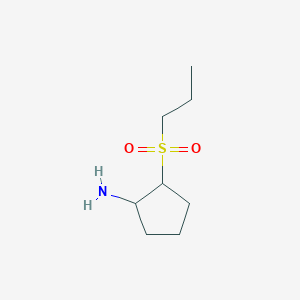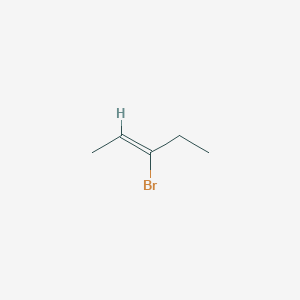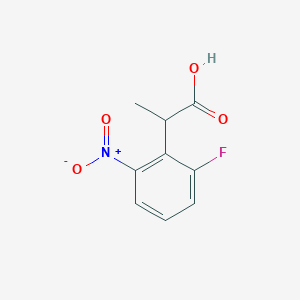
3-(2-Fluoro-5-nitrophenyl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluoro-5-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-5-nitrophenyl)propanoic acid typically involves the nitration of a fluorobenzene derivative followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-5-nitrofluorobenzene.
Grignard Reaction: The nitrofluorobenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding phenylpropanoic acid derivative.
Hydrolysis: The final step involves hydrolysis of the ester group to yield 3-(2-fluoro-5-nitrophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and Grignard reactions, which enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-fluoro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Reduction: 3-(2-fluoro-5-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 3-(2-fluoro-5-nitrophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
3-(2-fluoro-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor to biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-fluoro-5-nitrophenyl)propanoic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interaction with biological targets. The carboxylic acid group allows for further derivatization and interaction with enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-fluoro-4-nitrophenyl)propanoic acid
- 3-(2-chloro-5-nitrophenyl)propanoic acid
- 3-(2-fluoro-5-aminophenyl)propanoic acid
Uniqueness
3-(2-fluoro-5-nitrophenyl)propanoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H8FNO4 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
3-(2-fluoro-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
Clave InChI |
OKDGAVZCEGWDJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)

![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)

![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)



![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)

